N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide
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Overview
Description
N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide is a synthetic compound with unique properties that have garnered interest in various scientific fields
Mechanism of Action
Target of Action
Similar compounds have been reported to target various enzymes and receptors, such as aurora kinase a , and Histamine H1 receptor . These targets play crucial roles in cellular processes such as cell cycle regulation and immune response.
Mode of Action
Based on the structure and activity of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions, leading to changes in the activity of the target proteins .
Biochemical Pathways
Similar compounds have been reported to affect pathways related to cell cycle regulation and immune response .
Pharmacokinetics
Similar compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties . These properties impact the bioavailability of the compound, which is crucial for its efficacy.
Result of Action
Similar compounds have shown to cause changes in cell cycle progression and immune response .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide can be achieved through a multi-step organic synthesis process involving key intermediates The initial step often involves the preparation of the 4-fluorophenyl-1H-pyrazolo[3,4-d]pyrimidine intermediate This is achieved through cyclization reactions involving suitable precursors like 4-fluorobenzaldehyde and hydrazine derivatives under specific conditions, such as elevated temperatures and the presence of a catalyst Following this, the methylation of the pyrazole ring is performed using methylating agents like methyl iodide under basic conditions
Industrial Production Methods
For industrial-scale production, these synthetic steps need to be optimized for cost-efficiency and yield. Automated continuous-flow systems can be utilized to maintain reaction conditions with high precision, thus enhancing the overall efficiency. The use of greener solvents and reagents, alongside waste minimization strategies, is also essential in large-scale synthesis to adhere to environmental regulations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions primarily at the pyrazole and pyrimidine moieties. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: : Reduction reactions can be achieved using reducing agents like sodium borohydride, targeting the carbonyl groups or nitro functionalities if present in analogs.
Substitution: : Electrophilic aromatic substitution occurs predominantly on the fluorophenyl ring. Reagents like bromine can introduce new functional groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H2O2), Peracids
Reduction: : Sodium borohydride (NaBH4)
Substitution: : Halogens (Br2, Cl2)
Major Products
Depending on the reaction, the major products vary. For instance, oxidation can lead to the formation of hydroxylated or carbonyl derivatives, while substitution can introduce halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide serves as a valuable intermediate in the synthesis of complex heterocyclic compounds. Its unique structure aids in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
Biologically, the compound has been investigated for its potential as a kinase inhibitor, given its ability to interact with ATP-binding sites of various enzymes. This makes it a candidate for anti-cancer and anti-inflammatory drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. Its ability to modulate specific molecular pathways makes it a subject of interest in the treatment of diseases such as cancer, autoimmune disorders, and neurodegenerative conditions.
Industry
Industrially, the compound finds use in the development of new materials with unique electronic properties, such as organic semiconductors, due to its rigid and planar structure.
Comparison with Similar Compounds
N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide stands out due to its specific combination of fluorophenyl and pyrazolopyrimidine groups.
Similar Compounds
**N-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-ethyl-1H-pyrazol-5-yl)-2-methoxyacetamide
**N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide
Compared to these compounds, the subject compound’s specific structural features offer distinct interactions with biological targets, making it uniquely suitable for certain applications.
This compound’s versatility across different scientific fields makes it a subject of ongoing research and interest.
Properties
IUPAC Name |
N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN7O2/c1-11-7-15(23-16(27)9-28-2)26(24-11)18-14-8-22-25(17(14)20-10-21-18)13-5-3-12(19)4-6-13/h3-8,10H,9H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXBOYYSRQNOGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)COC)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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